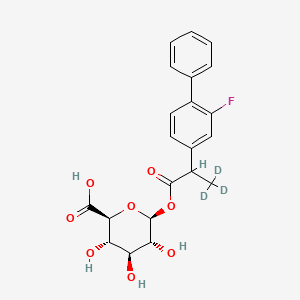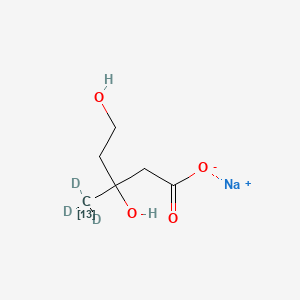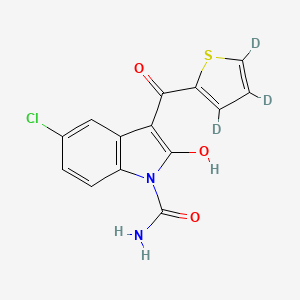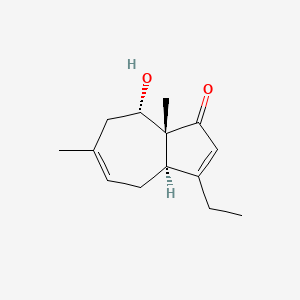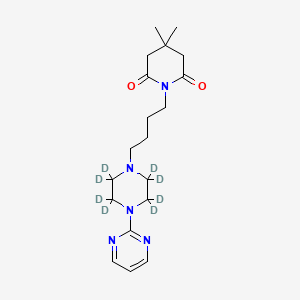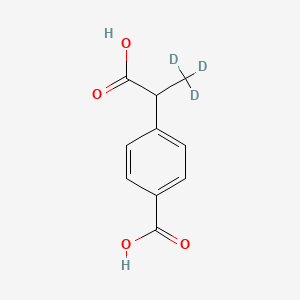
4-Carboxy-|A-methylbenzeneacetic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-α-methylbenzeneacetic acid-d3 is a deuterated form of 4-Carboxy-α-methylbenzeneacetic acid, which is a biochemical compound used in various research applications. The deuterated form is often used in studies involving isotopic labeling, which helps in tracing the compound’s path in biological systems and understanding its metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-α-methylbenzeneacetic acid-d3 typically involves the introduction of deuterium atoms into the parent compound, 4-Carboxy-α-methylbenzeneacetic acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in the parent compound with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 4-Carboxy-α-methylbenzeneacetic acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors to control reaction conditions such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carboxy-α-methylbenzeneacetic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-α-methylbenzeneacetic acid-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of deuterated drugs and other isotopically labeled compounds for research and development.
Wirkmechanismus
The mechanism of action of 4-Carboxy-α-methylbenzeneacetic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect its metabolic stability and rate of reaction, providing insights into the compound’s behavior in biological systems. The compound’s interaction with enzymes and receptors can be studied to understand its pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Carboxy-α-methylbenzeneacetic acid: The non-deuterated form of the compound.
Ibuprofen: A structurally related compound with similar pharmacological properties.
4-Carboxyphenylacetic acid: Another related compound with a similar functional group.
Uniqueness
4-Carboxy-α-methylbenzeneacetic acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
197.20 g/mol |
IUPAC-Name |
4-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 |
InChI-Schlüssel |
ZHJJCJKDNFTHKD-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


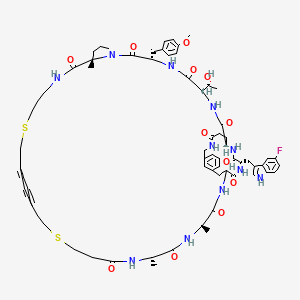

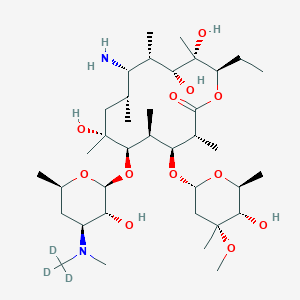
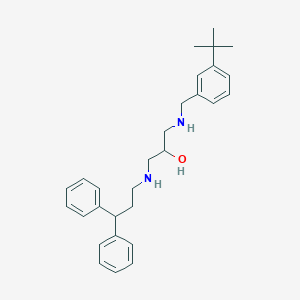
![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)

